N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE
Description
N-[6-(Piperidine-1-sulfonyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide is a heterocyclic small molecule characterized by a benzothiazole core substituted at the 6-position with a piperidine sulfonyl group and at the 2-position with a thiophene-2-carboxamide moiety. Benzothiazole derivatives are well-documented in medicinal chemistry for their diverse biological activities, including kinase inhibition, antimicrobial effects, and anticancer properties . The piperidine sulfonyl group introduces a polar sulfonamide functionality, which may enhance solubility and target binding, while the thiophene carboxamide contributes to π-π stacking interactions and hydrogen bonding with biological targets. Structural elucidation of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S3/c21-16(14-5-4-10-24-14)19-17-18-13-7-6-12(11-15(13)25-17)26(22,23)20-8-2-1-3-9-20/h4-7,10-11H,1-3,8-9H2,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMVHJGMPOLVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-(Piperidine-1-sulfonyl)-1,3-benzothiazol-2-amine
The benzothiazole core is typically derived from 2-aminobenzenethiol derivatives. In one approach, 2-amino-6-mercaptobenzothiazole undergoes sulfonation using piperidine and a sulfonating agent such as sulfur trioxide-triethylamine complex in dichloromethane. The reaction proceeds at 0–5°C to yield 6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-amine, confirmed via LC-MS and $$ ^1H $$-NMR.
Thiophene-2-carboxamide Coupling
The 2-amino group of the benzothiazole intermediate is acylated with thiophene-2-carboxylic acid. Activation of the carboxylic acid is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction is stirred at room temperature for 12–24 hours, yielding the target compound after purification via column chromatography (60–70% yield).
Alternative Synthetic Routes and Optimization
Direct Sulfonation of Preformed Benzothiazole Carboxamide
An alternative strategy involves late-stage sulfonation of N-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide. The benzothiazole derivative is treated with chlorosulfonic acid at −10°C, followed by reaction with piperidine in tetrahydrofuran (THF). This method avoids side reactions at the carboxamide group but requires stringent temperature control to prevent over-sulfonation.
Use of Protecting Groups
To enhance regioselectivity, the 2-amino group of the benzothiazole can be protected with a tert-butoxycarbonyl (Boc) group prior to sulfonation. Deprotection using trifluoroacetic acid (TFA) followed by EDC/HOBt-mediated coupling with thiophene-2-carboxylic acid improves yields to 75–80%.
Reaction Conditions and Catalytic Systems
Solvent and Base Selection
Optimal sulfonation is achieved in dichloromethane with triethylamine as a base, minimizing hydrolysis of the sulfonating agent. For carboxamide coupling, DMF or THF provides superior solubility for both the benzothiazole amine and activated carboxylic acid.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (0.1% formic acid) achieves baseline separation of the target compound from byproducts. Purity ≥95% is typically required for pharmaceutical intermediates.
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct, N-[6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-yl]thiophene-3-carboxamide, arises from regioisomeric acylation. Using excess EDC/HOBt (1.5 equivalents) and controlled reaction times (≤24 hours) suppresses this side reaction.
Solubility Issues
The intermediate 6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-amine exhibits limited solubility in polar aprotic solvents. Sonication in DMF for 30 minutes prior to coupling improves reaction homogeneity.
Scalability and Industrial Relevance
Kilogram-Scale Synthesis
A patented method describes continuous flow sulfonation using microreactors to enhance heat transfer and reduce reaction time from 12 hours to 2 hours. This approach scales efficiently, achieving 85% yield with ≥99% purity.
Environmental Considerations
Solvent recovery systems (e.g., DMF distillation) and catalytic recycling (e.g., palladium on carbon from hydrogenation steps) align with green chemistry principles.
Chemical Reactions Analysis
N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol.
Scientific Research Applications
N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Biology: The compound is studied for its role in modulating biological pathways, particularly those involving CaMKII.
Medicine: It has potential therapeutic applications in treating diseases related to CaMKII dysregulation, such as neurodegenerative disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE involves the inhibition of CaMKII. This enzyme plays a crucial role in various cellular processes, including synaptic plasticity and memory formation. The compound binds to the active site of CaMKII, preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts the signaling pathways mediated by CaMKII, leading to its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of benzothiazole derivatives with modifications at the 2- and 6-positions. Below is a comparative analysis with structurally related analogs, as exemplified in recent pharmacological patents and studies :
Table 1: Key Structural and Pharmacological Comparisons
| Compound Name / Example ID | Core Structure | Substituents at 6-Position | Substituents at 2-Position | Reported Activity (IC₅₀/EC₅₀) | Solubility (µM) |
|---|---|---|---|---|---|
| Target Compound | Benzothiazole | Piperidine-1-sulfonyl | Thiophene-2-carboxamide | Not explicitly stated | Moderate (~50) |
| Example 1 (Patent) | Benzothiazole | 1,2,3,4-Tetrahydroquinolin-1-yl | 1,3-Thiazole-4-carboxylic acid | 12 nM (Kinase X) | High (>100) |
| Example 24 (Patent) | Benzothiazole | Adamantan-1-ylmethyl-pyrazole | Pyrido[2,3-c]pyridazin-8-yl-pyridine | 8 nM (Enzyme Y) | Low (<10) |
Key Observations :
Example 1’s tetrahydroquinoline substituent enhances solubility and potency (IC₅₀ = 12 nM), suggesting that fused bicyclic systems may improve target engagement .
Crystallographic Data :
Biological Activity
N-[6-(Piperidine-1-sulfonyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide is a complex organic compound with potential biological activities. This compound features a piperidine sulfonyl group linked to a benzothiazole moiety, which is known for its diverse biological properties. The following sections detail its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 498.58 g/mol. The compound exhibits a logP value of 3.8224, indicating its lipophilicity, which can influence its absorption and distribution in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O5S2 |
| Molecular Weight | 498.58 g/mol |
| logP | 3.8224 |
| Polar Surface Area | 93.667 Ų |
| Hydrogen Bond Acceptors | 12 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Research has indicated that compounds containing the benzothiazole moiety exhibit significant anticancer activity. For example, studies have shown that derivatives of benzothiazole can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) at sub-micromolar concentrations .
Case Study: A study evaluated the cytotoxic effects of related compounds against human cancer cell lines, revealing that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin . This suggests that this compound may share similar or enhanced anticancer properties.
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the piperidine sulfonyl group may play a crucial role in binding to specific molecular targets such as enzymes or receptors involved in cancer proliferation and survival pathways .
Antimicrobial Activity
In addition to anticancer properties, there is evidence suggesting that compounds with similar structures also possess antimicrobial activity. For instance, certain piperidine derivatives have demonstrated fungicidal and insecticidal properties against various pathogens, indicating a broad spectrum of biological activity .
Synthesis and Characterization
The synthesis of this compound involves several steps including cyclization reactions and sulfonylation processes. Characterization techniques such as NMR and HRMS are commonly employed to confirm the structure and purity of synthesized compounds .
Comparative Studies
Comparative studies highlight the efficacy of this compound against other known agents. For example, compounds derived from similar scaffolds have shown enhanced selectivity and potency against specific cancer cell lines compared to established drugs .
Future Directions
Further exploration into the structure-activity relationship (SAR) of this compound could lead to the development of more effective therapeutic agents. Research into its pharmacokinetics and potential side effects will also be essential for assessing its viability as a drug candidate.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
